

Check Availability & Pricing

# Managing ENMD-2076 Tartrate toxicity in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1683880 Get Quote

#### **ENMD-2076 Tartrate Technical Support Center**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing **ENMD-2076 tartrate** toxicity in animal studies.

#### Frequently Asked Questions (FAQs)

Q1: What is ENMD-2076 and what is its mechanism of action?

A1: ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor.[1] Its primary mechanism of action involves the inhibition of Aurora A kinase, a key regulator of mitosis.[2][3] Additionally, it targets several receptor tyrosine kinases involved in angiogenesis (the formation of new blood vessels), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[2][4] This dual action on both cell proliferation and angiogenesis contributes to its anti-tumor activity.[2][3]

Q2: What are the most common toxicities observed with ENMD-2076 in animal studies?

A2: In preclinical studies, ENMD-2076 is generally described as well-tolerated at therapeutic doses.[2][4] However, at higher exposures, several toxicities have been noted. In 28-day continuous dosing studies in rats, observed toxicities included gastrointestinal issues, abnormalities in liver function tests, bone marrow suppression, and changes to the adrenal cortex.[3] Dental discoloration and abnormalities in the femoral growth plate, a potential effect







of anti-angiogenic agents, were also seen in rats.[3] In dogs, the primary toxicity observed was gastrointestinal.[3] In mice, doses up to 200 mg/kg/day are generally well-tolerated, but higher doses (e.g., 400 mg/kg/day) have been associated with weight loss and mortality.[1]

Q3: Are the toxicities observed in animals reversible?

A3: Many of the toxicities observed in a 28-day rat toxicology study were reversible after a 28-day recovery period.[3] This suggests that with appropriate management, such as dose interruption or reduction, animals may recover from the adverse effects.

Q4: What is a suitable vehicle for oral administration of **ENMD-2076 tartrate** in mice?

A4: While specific formulation details for ENMD-2076 in the cited studies are not exhaustive, a common vehicle for oral gavage of small molecules in mice is sterile water.[3] For compounds with limited aqueous solubility, formulations using vehicles such as 0.5% methylcellulose or a combination of DMSO, PEG300, Tween-80, and saline are often employed.[5][6] It is critical to perform small-scale formulation trials to ensure the stability and homogeneity of the ENMD-2076 suspension or solution before administration.

## **Troubleshooting Guide: Managing In Vivo Toxicities**

This guide provides practical advice for managing adverse effects that may arise during preclinical studies with ENMD-2076. The mainstay of toxicity management is intensive supportive care, dose interruption, and, if necessary, dose reduction.[7]

# Troubleshooting & Optimization

Check Availability & Pricing

| Observed Issue                                       | Potential Cause / Monitoring                                                                                                                                                                                                                                                                                     | Suggested Action                                                                                                                                                                                                                                                                                                                                          |
|------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Weight Loss (>15% of baseline)                       | - General toxicity, reduced food/water intake, GI effects Monitor body weight daily or at least three times per week Observe animals for signs of distress, dehydration, or reduced activity.                                                                                                                    | 1. Dose Interruption: Pause dosing for 1-3 days and monitor for weight recovery. 2. Supportive Care: Provide hydration support (e.g., subcutaneous saline) and palatable, high-calorie supplemental food. 3. Dose Reduction: If weight does not recover or toxicity recurs upon re-challenge, restart at a reduced dose (e.g., 75% of the original dose). |
| Gastrointestinal Distress<br>(Diarrhea, Dehydration) | - Direct effect of the compound<br>on the GI tract.[3] - Monitor for<br>changes in fecal consistency<br>and signs of dehydration (e.g.,<br>skin tenting, lethargy).                                                                                                                                              | 1. Supportive Care: Ensure ad libitum access to water.  Provide hydration support if necessary.[7] 2. Dietary  Modification: Provide moist chow to increase water intake.  3. Dose Interruption/Reduction: Follow the same procedure as for weight loss.                                                                                                  |
| Hypertension                                         | - Mechanism-based toxicity related to VEGFR inhibition.[7] [8] - While not commonly reported in mouse xenograft studies, it is a known class effect of VEGFR inhibitors.[7] For studies in species where blood pressure can be monitored (e.g., telemeterized dogs or rats), establish a baseline before dosing. | 1. Monitoring: Regularly monitor blood pressure if the animal model allows. 2. Dose Modification: If significant hypertension is observed, consider dose reduction. In clinical settings, anti-hypertensive medications are used.[8]                                                                                                                      |



#### Troubleshooting & Optimization

Check Availability & Pricing

Bone Marrow Suppression (Neutropenia, Anemia)

- Effect on hematopoietic progenitor cells.[3] Monitor complete blood counts (CBCs) at baseline and at selected time points during the study, especially for longer-term experiments.
- 1. Dose Interruption: Pause dosing if significant cytopenias are observed and monitor for recovery. 2. Dose Reduction: Restart at a lower dose once counts have recovered to an acceptable level.

#### **Data Presentation**

Table 1: Tolerability of ENMD-2076 in Murine Xenograft Models



| Species          | Model                           | Dose (Oral)              | Dosing<br>Schedule                  | Observed<br>Tolerability                                                 | Reference |
|------------------|---------------------------------|--------------------------|-------------------------------------|--------------------------------------------------------------------------|-----------|
| Mice             | HT-29<br>Colorectal<br>Cancer   | 100 mg/kg &<br>200 mg/kg | Daily                               | Well within tolerability limits; no outward morbidity or weight loss.    | [1]       |
| Mice             | HCT-116<br>Colorectal<br>Cancer | 200 mg/kg                | Twice Daily<br>(400 mg/kg<br>total) | Eventual weight loss and mortality observed.                             | [1]       |
| NOD/SCID<br>Mice | H929<br>Plasmacytom<br>a        | 50, 100, &<br>200 mg/kg  | Daily                               | Minimal toxicity; stable weight of treated animals.                      | [9]       |
| General          | Various<br>Xenograft<br>Models  | Up to 302<br>mg/kg       | Daily                               | Well-tolerated with no weight loss or morbidity (exception: A375 model). | [10]      |

Table 2: In Vitro Inhibitory Activity of ENMD-2076



[11][12]

| Target Kinase                           | IC50 (nM) | Target Kinase | IC50 (nM) |
|-----------------------------------------|-----------|---------------|-----------|
| Aurora A                                | 14        | FGFR1         | 92.7      |
| Flt3                                    | 1.86      | FGFR2         | 70.8      |
| KDR/VEGFR2                              | 58.2      | Src           | 56.4      |
| Flt4/VEGFR3                             | 15.9      | PDGFRα        | -         |
| Data compiled from multiple sources.[7] |           |               |           |

## **Experimental Protocols**

Protocol 1: General In Vivo Efficacy and Tolerability Study in a Subcutaneous Xenograft Model

- Animal Model: Utilize immunodeficient mice (e.g., NCr nude or CB.17 SCID) appropriate for the selected cancer cell line.[3]
- Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10<sup>6</sup> to 30 x 10<sup>6</sup> cells mixed with Matrigel) into the flank of each mouse.[3]
- Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize animals into treatment and control groups.
- Compound Preparation: Prepare ENMD-2076 tartrate in a suitable vehicle (e.g., sterile water) for oral administration. Ensure the formulation is homogenous.
- Dosing: Administer ENMD-2076 or vehicle daily via oral gavage at the desired dose (e.g., 100-200 mg/kg).[1] To minimize procedural stress, a technique of pre-coating the gavage needle with a sucrose solution can be employed.[5]
- Monitoring Tumor Growth: Measure tumor dimensions with calipers at least twice weekly and calculate tumor volume (e.g., Volume = (length x width²)/2).
- Toxicity Monitoring:



- Record body weights at least three times per week.
- Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, or fecal consistency).
- Establish a threshold for intervention (e.g., >15% body weight loss) that triggers dose interruption.
- Study Endpoint: Continue treatment for a defined period (e.g., 28 days) or until tumors in the control group reach a predetermined maximum size.[1] Euthanize animals at the endpoint for tissue collection and further analysis.

#### **Mandatory Visualizations**



## Troubleshooting & Optimization

Check Availability & Pricing

Click to download full resolution via product page

Caption: Mechanism of action of ENMD-2076.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line—Derived Human Colorectal Cancer Xenograft Models
 PMC [pmc.ncbi.nlm.nih.gov]



- 2. Phase I safety, pharmacokinetic, and pharmacodynamic study of ENMD-2076, a novel angiogenic and Aurora kinase inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. archive.cancerworld.net [archive.cancerworld.net]
- 8. youtube.com [youtube.com]
- 9. targetedonc.com [targetedonc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Managing ENMD-2076 Tartrate toxicity in animal studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683880#managing-enmd-2076-tartrate-toxicity-in-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com